molecular formula C17H18ClFN2O3S B2715429 3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034434-50-7

3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No.: B2715429
CAS No.: 2034434-50-7
M. Wt: 384.85
InChI Key: VGKNBFZGMGLFSO-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring The piperidine ring is further substituted with a 2-fluorobenzylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the formation of a sulfonyl chloride intermediate, which is then reacted with 2-fluorobenzylamine to form the desired sulfonyl piperidine.

    Coupling with Pyridine: The piperidine intermediate is then coupled with a chloropyridine derivative through an etherification reaction. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group may yield various pyridine derivatives, while oxidation of the sulfonyl group could lead to sulfone or sulfoxide products.

Scientific Research Applications

    Medicinal Chemistry: This compound could serve as a lead compound or intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: Its unique structure allows for the exploration of its interactions with biological macromolecules, potentially leading to the discovery of new biological pathways or targets.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The presence of the sulfonyl and fluorobenzyl groups suggests potential interactions with hydrophobic and polar regions of proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-((1-(benzylsulfonyl)piperidin-3-yl)oxy)pyridine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    3-Chloro-4-((1-((2-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine: Substitution of fluorine with chlorine can lead to different electronic and steric effects.

Uniqueness

The presence of the 2-fluorobenzyl group in 3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine imparts unique electronic properties, potentially enhancing its binding interactions and stability. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-4-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c18-15-10-20-8-7-17(15)24-14-5-3-9-21(11-14)25(22,23)12-13-4-1-2-6-16(13)19/h1-2,4,6-8,10,14H,3,5,9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKNBFZGMGLFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2F)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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